Trisodium Nitrilotriacetate

Description

Properties

IUPAC Name |

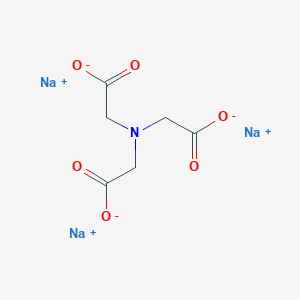

trisodium;2-[bis(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6.3Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCAZXAJPZCSCU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027587 | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid, White solid; [ICSC] Colorless or white solid; Slightly hygroscopic; [CHEMINFO], WHITE CRYSTALLINE POWDER. | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium nitrilotriacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1240 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 93 | |

| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1240 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5064-31-3 | |

| Record name | Trisodium nitrilotriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005064313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium nitrilotriacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM NITRILOTRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3C8R2M0XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM NITRILOTRIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRILOTRIACETIC ACID TRISODIUM SALT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1240 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trisodium Nitrilotriacetate

Introduction

Trisodium (B8492382) Nitrilotriacetate (Na3NTA), the trisodium salt of nitrilotriacetic acid (NTA), is a versatile aminopolycarboxylic acid and a powerful chelating agent.[1][2] With the chemical formula C₆H₆NNa₃O₆, it appears as a white, crystalline, water-soluble solid.[2][3] Its primary function is to form stable, water-soluble complexes with metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which makes it highly valuable in a wide range of industrial and scientific applications.[1][3]

Historically, Na3NTA was developed as an alternative to phosphates in detergent formulations to prevent the eutrophication of waterways.[2] Its applications have since expanded to include water treatment, industrial cleaning, textile processing, metal plating, and as a stabilizer in pharmaceuticals.[3][4][5] In the laboratory, it is used in complexometric titrations and for protein purification via the His-tag method.[1] This guide provides a detailed overview of the primary synthesis routes and the key analytical techniques for the characterization of Trisodium Nitrilotriacetate.

Synthesis of this compound

The industrial production of this compound is achieved through several synthetic pathways. The choice of method often depends on factors such as cost, availability of raw materials, and environmental considerations. The most common routes start from ammonia (B1221849) or its derivatives and involve carboxymethylation.

The synthesis generally involves the formation of nitrilotriacetic acid (NTA), which is subsequently neutralized with a stoichiometric amount of sodium hydroxide (B78521) to yield the trisodium salt.[2]

Caption: Key industrial synthesis routes for Nitrilotriacetic Acid (NTA) and its conversion to Trisodium NTA.

Summary of Synthesis Methods

| Method | Key Reactants | Reaction Type | Key Features | Citations |

| Cyanomethylation (Strecker Synthesis) | Ammonia, Formaldehyde, Hydrogen Cyanide (or NaCN) | Two-step: Nitrile formation followed by hydrolysis | This is a primary commercial route. The reaction first produces nitrilotriacetonitrile, which is then saponified.[6] | [1],[6] |

| Chloroacetic Acid Method | Ammonia (or Ammonium (B1175870) Salts), Chloroacetic Acid, Sodium Hydroxide | Alkylation / Condensation | An older route involving the direct alkylation of ammonia. Can be costly due to the price of chloroacetic acid.[7] | [1],[7] |

| Hydroxyacetonitrile Method | Ammonia, Hydroxyacetonitrile, Sodium Hydroxide | One-pot hydrolysis | A cleaner process that avoids highly toxic cyanide gas. The reaction directly yields the aqueous solution of sodium nitrilotriacetate.[8] | [7],[8] |

| Triethanolamine Oxidation | Triethanolamine, Alkali, Catalyst | Oxidation | Requires high temperatures and pressures, making it equipment and energy-intensive.[7] | [1],[7] |

Experimental Protocols for Synthesis

1. Synthesis from Nitrilotriacetic Acid (Laboratory Scale)

This method involves the direct neutralization of commercially available nitrilotriacetic acid.

-

Materials : Nitrilotriacetic acid (NTA), Sodium Hydroxide (NaOH), Distilled Water.

-

Procedure :

-

Prepare a sodium hydroxide solution by dissolving a stoichiometric amount (3 molar equivalents) of NaOH in distilled water. For example, dissolve 2.40 grams of NaOH in 30 mL of distilled water.[9]

-

In a separate beaker, weigh out 1 molar equivalent of nitrilotriacetic acid (e.g., 11.47 grams).[9]

-

Slowly add the NTA powder to the continuously stirred sodium hydroxide solution. The NTA will dissolve as it is neutralized.

-

Continue stirring the reaction mixture for approximately 30 minutes at room temperature to ensure the reaction goes to completion.[9]

-

The resulting clear solution is aqueous this compound. The solid product can be obtained by evaporation of the water, followed by crystallization.[10]

-

2. Synthesis from Sodium Chloroacetate (B1199739) and Ammonium Chloride

This protocol describes the formation of NTA from more basic precursors, followed by neutralization.

-

Materials : Sodium Chloroacetate, Ammonium Chloride, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl), Water.

-

Procedure :

-

Dissolve sodium chloroacetate and ammonium chloride in water in a 3:1 molar ratio and place the solution in a reaction flask.[4]

-

Slowly add a sodium hydroxide solution to the flask while monitoring the pH. Maintain the pH of the reaction mixture between 9 and 11.[4]

-

Allow the condensation reaction to proceed for 2 hours with stirring.[4]

-

After the reaction period, cool the mixture and acidify it with concentrated HCl to precipitate the nitrilotriacetic acid.

-

Filter the crude NTA product. The resulting filtrate contains this compound and sodium chloride.[4]

-

The solid Na3NTA can be isolated by evaporating the water from the filtrate.[4]

-

Characterization of this compound

Proper characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.

Caption: A typical workflow for the analytical characterization of synthesized this compound.

Summary of Characterization Techniques

| Technique | Information Provided | Typical Results / Parameters | Citations |

| FTIR Spectroscopy | Identification of functional groups (C=O, C-N, O-H). | Shows characteristic peaks for carboxylate (COO⁻) stretches and C-N bonds. | [11],[12],[13] |

| ¹H and ¹³C NMR | Confirmation of chemical structure and purity. | A single sharp singlet in ¹H NMR for the six equivalent methylene (B1212753) protons (-CH₂-). | [14],[15],[16],[17] |

| Gas Chromatography (GC) | Quantitative analysis and impurity profiling. | Requires derivatization to an ester form to increase volatility. Often used with a nitrogen-specific detector.[18] | [19],,[20],[21] |

| HPLC | Separation and quantification of NTA and related compounds. | Reverse-phase HPLC can be used with a mobile phase of acetonitrile (B52724) and water with a suitable acid (e.g., phosphoric or formic acid).[22] | [22] |

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperature, and presence of hydrates. | TGA shows weight loss corresponding to dehydration and decomposition. DSC shows endothermic/exothermic events.[23] | [23],[13] |

| Colorimetry | Quantitative determination in aqueous solutions. | The Zinc-Zincon method is a common colorimetric assay for NTA.[19] | [19], |

Experimental Protocols for Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective : To identify the characteristic functional groups of Na3NTA.

-

Procedure :

-

Prepare the sample by mixing a small amount of the dried Na3NTA powder with potassium bromide (KBr) and pressing it into a thin, transparent pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the powder directly onto the crystal.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analyze the spectrum for key absorption bands: a broad peak around 3500-3000 cm⁻¹ (if hydrated), and strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group around 1580 cm⁻¹ and 1400 cm⁻¹, respectively.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the molecular structure of Na3NTA.

-

Procedure :

-

Dissolve a small amount of the Na3NTA sample in deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. A single sharp peak is expected for the six equivalent methylene protons (N(CH₂COONa)₃).[14][16]

-

Acquire the ¹³C NMR spectrum. Two distinct signals are expected: one for the methylene carbons (-CH₂) and one for the carboxylate carbons (-COO⁻).[17]

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the purity of Na3NTA and quantify it.

-

Procedure :

-

Method : Reverse-phase HPLC.[22]

-

Column : A C18 or similar reverse-phase column (e.g., Newcrom R1).[22]

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid or formic acid is typically added to control pH and improve peak shape.[22]

-

Sample Preparation : Prepare a standard solution of known concentration and dissolve the synthesized sample in the mobile phase.

-

Detection : UV detection at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (MS) if formic acid is used in the mobile phase.[22]

-

Inject the sample and standard solutions, and compare the retention times and peak areas to determine purity and concentration.

-

4. Thermogravimetric Analysis (TGA)

-

Objective : To assess thermal stability and determine the water of hydration.

-

Procedure :

-

Place a small, accurately weighed amount of the Na3NTA sample (typically 5-10 mg) into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the weight loss as a function of temperature.

-

Analyze the resulting thermogram. For Na3NTA monohydrate, an initial weight loss corresponding to one water molecule will be observed before the onset of decomposition at a higher temperature.[13][24]

-

References

- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound Manufacturer & Suppliers |ELRASA-tNaNtAC - Elchemy [elchemy.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CN102633663B - Clean technique for producing nitrilotriacetic acid - Google Patents [patents.google.com]

- 9. This compound | 5064-31-3 [chemicalbook.com]

- 10. US3917685A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. This compound(5064-31-3) IR Spectrum [m.chemicalbook.com]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(5064-31-3) 1H NMR spectrum [chemicalbook.com]

- 15. This compound monohydrate | C6H8NNa3O7 | CID 29194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. NITRILOTRIACETIC ACID DISODIUM SALT(15467-20-6) 1H NMR spectrum [chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Nitrilotriacetic acid; this compound (NTA) - Analysis AIR - Analytice [analytice.com]

- 21. canada.ca [canada.ca]

- 22. Nitrilotriacetic acid trisodium monohydrate | SIELC Technologies [sielc.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. ataman-chemicals.com [ataman-chemicals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Trisodium Nitrilotriacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) Nitrilotriacetate (NTA), the trisodium salt of nitrilotriacetic acid, is a versatile chelating agent with a wide range of applications in industrial processes, cleaning formulations, and scientific research. Its ability to form stable, water-soluble complexes with a variety of di- and trivalent metal ions makes it a subject of significant interest. This technical guide provides a comprehensive overview of the core physical and chemical properties of Trisodium NTA, detailed experimental protocols for their determination, and visualizations of its fundamental mechanisms of action.

Core Physical and Chemical Properties

Trisodium Nitrilotriacetate is typically a white, crystalline powder that is highly soluble in water. It is an organic sodium salt composed of sodium and nitrilotriacetate ions in a 3:1 ratio. The key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | References |

| Appearance | White crystalline powder | |

| Molecular Formula | C₆H₆NNa₃O₆ | |

| Molecular Weight | 257.08 g/mol | |

| Melting Point | Decomposes | |

| Density | 1.77 g/cm³ at 20°C | |

| Solubility in Water | 457 g/L at 20°C | |

| pH of 1% solution | 10.5 - 11.5 |

Chemical Properties of Nitrilotriacetic Acid (NTA)

The chemical behavior of Trisodium NTA in aqueous solution is governed by the acid-base equilibria of its parent acid, nitrilotriacetic acid. The pKa values determine the species present at a given pH and are crucial for understanding its metal chelation capabilities.

| Property | Value |

| pKa1 | 1.89 |

| pKa2 | 2.49 |

| pKa3 | 9.73 |

Chelation and Stability

Trisodium NTA is a tetradentate ligand, meaning it can form four coordinate bonds with a central metal ion through its three carboxylate groups and the lone pair of electrons on the nitrogen atom. This multidentate binding, known as chelation, results in the formation of highly stable metal complexes.

The stability of these complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The table below presents the stability constants of Nitrilotriacetate with various metal ions.

| Metal Ion | Log K |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.4 |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 12.9 |

| Ni²⁺ | 11.5 |

| Zn²⁺ | 10.7 |

| Cd²⁺ | 9.8 |

| Pb²⁺ | 11.4 |

| Mn²⁺ | 7.4 |

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of this compound.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility of Trisodium NTA can be determined using the flask method, as it is highly soluble in water.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

-

Add an excess amount of Trisodium NTA to a known volume of deionized water in a glass flask.

-

Seal the flask and place it in a constant temperature bath or shaker set to a specific temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (preliminary tests should be conducted to determine the equilibration time).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended particles.

-

Dilute the filtrate to a suitable concentration and analyze it using a validated analytical method to determine the concentration of Trisodium NTA.

-

Repeat the determination at least twice.

Determination of pKa by Potentiometric Titration

Principle: The pKa values of the parent acid, nitrilotriacetic acid, are determined by titrating a solution of the acid with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Prepare a standard solution of nitrilotriacetic acid of known concentration.

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the nitrilotriacetic acid solution into a beaker and add a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add small, known increments of a standardized strong base (e.g., 0.1 M NaOH) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the final equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa values can be determined from the inflection points of the titration curve.

Determination of Metal Complex Stability Constants

1. Potentiometric Titration:

Principle: This method involves titrating a solution containing the metal ion and the ligand (NTA) with a standard base. The presence of the metal ion alters the titration curve of the ligand, and from this shift, the stability constant can be calculated.

Procedure:

-

Prepare solutions of the metal salt, nitrilotriacetic acid, and a strong base of known concentrations.

-

Perform a titration of the nitrilotriacetic acid solution with the strong base in the absence of the metal ion to determine its pKa values.

-

Perform a second titration of a solution containing both the metal salt and nitrilotriacetic acid with the strong base.

-

The stability constant is calculated from the displacement of the titration curve in the presence of the metal ion using specialized software or graphical methods.

2. Isothermal Titration Calorimetry (ITC):

Principle: ITC directly measures the heat released or absorbed during the binding of a metal ion to the ligand. This allows for the determination of the binding affinity (Ka, the inverse of the dissociation constant), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Apparatus:

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare a solution of the metal ion in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of Trisodium NTA in the same buffer and load it into the injection syringe.

-

A series of small injections of the NTA solution are made into the metal ion solution.

-

The heat change associated with each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of ligand to metal.

-

The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters, including the stability constant.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: NTA is not volatile and requires derivatization to be analyzed by GC. The trimethylsilyl (B98337) (TMS) ester of NTA is a common derivative. The derivatized NTA is then separated by gas chromatography and detected by mass spectrometry.

Procedure:

-

Sample Preparation and Derivatization:

-

Aqueous samples containing NTA are acidified and evaporated to dryness.

-

The residue is treated with a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form the TMS ester of NTA.

-

-

GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into the GC-MS system.

-

The GC separates the NTA-TMS ester from other components in the sample.

-

The MS detects and quantifies the NTA-TMS ester based on its characteristic mass spectrum.

-

-

Quantification:

-

A calibration curve is generated using standards of known NTA concentrations that have been subjected to the same derivatization procedure.

-

The concentration of NTA in the sample is determined by comparing its peak area to the calibration curve.

-

Mandatory Visualizations

Caption: Chelation of a metal ion by this compound.

Caption: Workflow for water hardness removal using NTA as a detergent builder.

Caption: Simplified workflow for the synthesis of this compound.

An In-depth Technical Guide to the Molecular Structure and Bonding of Trisodium Nitrilotriacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium (B8492382) Nitrilotriacetate (NTA), a tripodal tetradentate chelating agent, plays a significant role in various scientific and industrial applications, including water softening, detergents, and as a ligand in coordination chemistry.[1][2] Its efficacy is intrinsically linked to its molecular structure and bonding characteristics, which dictate its ability to sequester metal ions. This technical guide provides a comprehensive overview of the molecular structure and bonding of trisodium nitrilotriacetate, with a focus on its crystalline monohydrate form. The guide summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of its structural and logical relationships to aid in a deeper understanding of this important molecule.

Molecular Structure

This compound, with the chemical formula N(CH₂COONa)₃, is the trisodium salt of nitrilotriacetic acid.[3] In its solid state, it commonly exists as a monohydrate, this compound Monohydrate (NTA·H₂O).[4][5] The molecular structure is characterized by a central nitrogen atom bonded to three carboxymethyl groups.

Crystal Structure

The three-dimensional arrangement of atoms in solid this compound monohydrate has been elucidated by single-crystal X-ray diffraction. The crystal structure is monoclinic, belonging to the space group P2₁/c.[4][6] The structure reveals a complex network of sodium ions, nitrilotriacetate anions, and water molecules linked by ionic bonds and hydrogen bonds.[4]

The nitrilotriacetate anion acts as a powerful chelating agent, and the sodium ions are coordinated by oxygen atoms from the carboxylate groups and the water molecule.[4] The coordination polyhedra around the sodium ions are described as distorted octahedra.[4]

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4][6] |

| Space Group | P2₁/c | [4][6] |

| Unit Cell Dimensions | a = 8.547 Å | [4][6] |

| b = 12.235 Å | [4][6] | |

| c = 10.446 Å | [4][6] | |

| β = 110° 10′ | [4][6] |

Molecular Geometry and Bonding

A detailed analysis of the crystal structure provides precise measurements of bond lengths and angles within the nitrilotriacetate anion. These parameters are crucial for understanding the steric and electronic properties of the ligand.

(Note: The following table is illustrative and requires data from the primary crystallographic literature for completion.)

Table 2: Selected Bond Lengths and Angles in the Nitrilotriacetate Anion

| Bond | Length (Å) | Angle | Degree (°) |

| N-C | Value | C-N-C | Value |

| C-C | Value | N-C-C | Value |

| C=O | Value | O-C-O | Value |

| C-O | Value |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the bonding within this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylate groups. The asymmetric and symmetric stretching vibrations of the C=O bonds in the carboxylate groups are particularly informative.

(Note: The following table is illustrative and requires data from primary spectroscopic literature for completion.)

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Value | Asymmetric COO⁻ stretch |

| Value | Symmetric COO⁻ stretch |

| Value | C-N stretch |

| Value | CH₂ scissoring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in solution (typically D₂O) provides information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of this compound is expected to show a singlet for the six equivalent methylene (B1212753) (CH₂) protons. Similarly, the ¹³C NMR spectrum would show distinct signals for the methylene carbons and the carboxylate carbons.

(Note: The following table is illustrative and requires data from primary spectroscopic literature for completion.)

Table 4: NMR Chemical Shifts for this compound in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₂) | Value | Singlet |

| ¹³C (CH₂) | Value | |

| ¹³C (COO⁻) | Value |

Experimental Protocols

The characterization of this compound relies on well-established experimental techniques.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Methodology:

-

Crystal Growth: Single crystals of this compound monohydrate suitable for X-ray diffraction are grown from an aqueous solution by slow evaporation.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods and refined to fit the experimental data.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder.[1] The mixture is then pressed under high pressure to form a transparent pellet.[1]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon nuclei.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. The appropriate radiofrequency pulses are applied, and the free induction decay (FID) is recorded.

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum.

Chelation and Coordination Chemistry

The chelating ability of the nitrilotriacetate anion is central to its function. The three carboxylate groups and the tertiary amine nitrogen atom can coordinate to a single metal ion, forming a stable complex. This tetradentate coordination is responsible for its effectiveness in sequestering metal ions from solution.

Conclusion

The molecular structure and bonding of this compound have been well-established through crystallographic and spectroscopic studies. Its monoclinic crystal structure reveals a complex and elegant arrangement of ions and water molecules. The geometry and bonding of the nitrilotriacetate anion are optimized for the chelation of metal ions, which underpins its widespread applications. A thorough understanding of these fundamental properties is essential for its effective use and for the development of new applications in research and industry.

References

- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. azom.com [azom.com]

- 4. shimadzu.com [shimadzu.com]

- 5. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. The crystal structure of trisodium nitriloacetate monohydrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

Trisodium Nitrilotriacetate CAS number and chemical synonyms

Introduction

Trisodium (B8492382) nitrilotriacetate, a salt of the aminopolycarboxylic acid nitrilotriacetic acid (NTA), is a versatile chelating agent with numerous industrial and commercial applications.[1] It functions by forming stable complexes with metal ions, thereby preventing them from engaging in unwanted chemical reactions.[2][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identification

The unambiguous identification of a chemical substance is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) number for the anhydrous form of trisodium nitrilotriacetate is 5064-31-3.[1][2][3][4][5][6][7][8][9][10][11] The monohydrate form has a distinct CAS number of 18662-53-8.[1][12][13][14][15]

Table 1: Chemical Synonyms for this compound

| Synonym | Reference(s) |

| Nitrilotriacetic acid trisodium salt | [1][2][4][5][6][7][9][10][11] |

| Trisodium NTA | [2][4][5][6][8][9][11] |

| Sodium nitrilotriacetate | [4][5][6][9][11] |

| NTA Trisodium salt | [5][6][9][11] |

| Trisodium aminotriacetate | [5][6][9][11] |

| N,N-Bis(carboxymethyl)glycine, trisodium salt | [4][6][9][11] |

| Hampshire NTA | [4][5][6][9][11][16] |

| Glycine, N,N-bis(carboxymethyl)-, trisodium salt | [1][6][13] |

| Acetic acid, nitrilotri-, trisodium salt | [6][9] |

| Cheelox NTA-14 | [8][16] |

| Versene NTA 150 | [6][7][8] |

| Syntron A | [6] |

| Triglycollamic Acid Trisodium Salt | [8][12] |

Physicochemical Properties

This compound is a white crystalline powder that is highly soluble in water.[2][3][5] It is, however, sparingly soluble in alcohol.[5][9][10] The compound is known for its thermal and chemical stability across a wide pH range.[5][10][11]

Table 2: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆NNa₃O₆ | [2][4][5][10][11] |

| Molecular Weight | 257.08 g/mol | [4][5][10] |

| Appearance | White crystalline powder | [2][3][5] |

| Density | 1.77 - 1.8 g/cm³ at 20°C | [2][7] |

| Melting Point | Decomposes at 300 °C | [2] |

| Solubility in Water | 457 g/L at 20°C | [17] |

| pH | 10.5 - 11.5 (in solution) | [5][10] |

| Oral LD50 (Rat) | 1100 - 1740 mg/kg | [4][18] |

Synthesis and Experimental Protocols

This compound is produced industrially through the chemical modification of nitrilotriacetic acid.[3]

Synthesis from Nitrilotriacetic Acid

A common laboratory-scale synthesis involves the neutralization of nitrilotriacetic acid with a stoichiometric amount of sodium hydroxide (B78521).[3][7]

-

Experimental Protocol:

-

Prepare a sodium hydroxide solution by dissolving 2.40 grams of NaOH in 30 mL of distilled water.[7]

-

In a separate vessel, weigh 11.4684 grams of nitrilotriacetic acid.[7]

-

Slowly add the nitrilotriacetic acid to the sodium hydroxide solution while stirring.[7]

-

Continue stirring the reaction mixture for 30 minutes to ensure complete neutralization and formation of this compound.[7]

-

The resulting solution contains the trisodium salt, which can be isolated by crystallization, often induced by evaporation of a portion of the water.[3][19]

-

Industrial Production

On an industrial scale, the synthesis can be more complex, starting from precursors like formaldehyde, hydrocyanic acid, and sodium hydroxide.[1] Another method involves the hydrolysis of nitrilotriacetonitrile (B1593920) with caustic soda.[19][20] The process is carefully controlled to produce high-purity this compound, which is then crystallized from the reaction mixture.[19]

Mechanism of Action and Applications

The primary function of this compound is its ability to act as a chelating agent. It sequesters multivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), forming stable, water-soluble complexes.[1][3][21] This action is fundamental to its utility in a wide range of applications.

-

Detergents and Cleaning Products: In laundry and dishwashing detergents, it acts as a builder by binding to hardness ions in water.[2][21] This prevents the ions from interfering with the surfactant's cleaning action, thereby enhancing performance.[2][21]

-

Water Treatment: It is used to prevent the formation of scale in boilers and cooling towers by sequestering calcium and magnesium ions.[2][3][21]

-

Textile Industry: In dyeing processes, it ensures uniform color uptake by removing interfering metal ions from the dye bath.[21]

-

Other Uses: Further applications include roles in metal finishing, synthetic rubber production, and as an additive in construction materials.[4][5][11]

The diagram below illustrates the chelation process in the context of water softening.

Safety and Regulatory Information

This compound is moderately toxic if ingested and can cause irritation to the skin and eyes.[4][13][16] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[16][17] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling the powdered form to avoid dust inhalation and direct contact.[13][14][18] Despite this classification, extensive studies have shown that NTA is readily biodegradable in both aerobic and anaerobic conditions and is not persistent in the environment.[17]

References

- 1. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Manufacturer & Suppliers |ELRASA-tNaNtAC - Elchemy [elchemy.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound, NTA-3Na - IRO Chelating [irochelating.com]

- 6. This compound | C6H6NO6Na3 | CID 21152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5064-31-3 [chemicalbook.com]

- 8. CAS 5064-31-3: this compound | CymitQuimica [cymitquimica.com]

- 9. ataman-chemicals.com [ataman-chemicals.com]

- 10. NTA Chemical, NTA Chelate, 5064-31-3 - IRO Chelating [irochelating.com]

- 11. atamankimya.com [atamankimya.com]

- 12. This compound | 18662-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. US3917685A - Process for preparing this compound - Google Patents [patents.google.com]

- 20. US3183262A - Process for the preparation of sodium nitrilo triacetate - Google Patents [patents.google.com]

- 21. This compound powder Exporter | this compound powder Exporting Company | this compound powder International Distributor [multichemexports.com]

The Chelate's Chronicle: An In-depth Technical Guide to the Historical Discovery and Development of Nitrilotriacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotriacetic acid (NTA), a molecule of significant industrial and scientific importance, has a rich history that spans over a century and a half. First synthesized in 1862, this aminopolycarboxylic acid has evolved from a laboratory curiosity to a key chelating agent with diverse applications, ranging from detergents to advanced life sciences research.[1][2] This technical guide provides a comprehensive overview of the historical discovery, development, and multifaceted applications of NTA, with a focus on the technical details relevant to researchers, scientists, and professionals in drug development.

Historical Milestones and Key Developments

The journey of nitrilotriacetic acid began in the mid-19th century, with its initial synthesis marking the dawn of aminopolycarboxylic acid chemistry. Commercial production, however, did not commence until the 1930s in Europe.[1] A significant turning point in the history of NTA was its introduction as a substitute for phosphates in laundry detergents in the late 1960s to mitigate the environmental issue of eutrophication caused by phosphates.[1][3][4] Although its use in detergents in the United States was temporarily suspended in 1971 due to toxicological concerns, it was later resumed in the 1980s after further research and the banning of phosphates.[1][4] This period of scrutiny led to extensive studies on its environmental fate and toxicology, ultimately shaping its regulatory landscape and application profile.

Physicochemical Properties of Nitrilotriacetic Acid

NTA is a white, crystalline powder with limited solubility in water but is soluble in alkaline solutions where it forms its corresponding carboxylate salts.[2][3] Its ability to act as a tetradentate ligand, coordinating with metal ions through its three carboxylate groups and the tertiary amine nitrogen, is central to its function as a chelating agent.[2][5]

| Property | Value | References |

| Molecular Formula | C₆H₉NO₆ | [6] |

| Molecular Weight | 191.14 g/mol | [1] |

| Melting Point | 242 °C (decomposes) | [1] |

| Water Solubility | 1.28 g/L at 22.5 °C | [7] |

| log K_ow_ | -3.81 | [1] |

| pK_a1_ | 1.89 | [8] |

| pK_a2_ | 2.49 | [8] |

| pK_a3_ | 9.73 | [8] |

Stability of NTA-Metal Complexes

The efficacy of NTA as a chelating agent is quantified by the stability constants of its complexes with various metal ions. These constants are crucial for understanding its behavior in different chemical and biological systems.

| Metal Ion | log K_ML_ | Reference |

| Ca²⁺ | 6.4 | [2] |

| Mg²⁺ | 5.4 | [2] |

| Fe³⁺ | 15.9 | [5] |

| Cu²⁺ | 13.0 | [2] |

| Ni²⁺ | 11.5 | [9] |

| Co²⁺ | 10.4 | [6] |

| Zn²⁺ | 10.7 | [9] |

Synthesis of Nitrilotriacetic Acid: Historical and Modern Methodologies

The industrial production of NTA has evolved over the years, driven by the need for more efficient, cost-effective, and environmentally benign processes.

Early Synthesis Methods

Older routes to NTA included the alkylation of ammonia (B1221849) with chloroacetic acid and the oxidation of triethanolamine.[3][6]

This method, though historically significant, is now less common due to higher costs.[4]

-

Reaction: Chloroacetic acid is reacted with ammonia or an ammonium (B1175870) salt.

-

Condensation: The resulting mixture undergoes condensation in the presence of a strong base, such as sodium hydroxide.

-

Acidification: The product is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate nitrilotriacetic acid.

Commercial Synthesis: The Cyanide-Formaldehyde Route

The modern commercial synthesis of NTA predominantly involves the reaction of ammonia, formaldehyde (B43269), and a cyanide source.[3][6]

This process is a cornerstone of industrial NTA production.

-

Adduct Formation: Ammonia is reacted with formaldehyde to form an adduct.

-

Cyanomethylation: This adduct is then reacted with hydrogen cyanide under acidic conditions.

-

Hydrolysis: The resulting nitrilotriacetonitrile (B1593920) is subsequently hydrolyzed to nitrilotriacetic acid.

A variation of this method involves the direct reaction of ammonia, formaldehyde, and sodium cyanide in an aqueous solution.[3][10]

Key Applications of Nitrilotriacetic Acid

The unique chelating properties of NTA have led to its use in a wide array of industrial and scientific applications.

Industrial Applications

-

Detergents and Cleaning Agents: As a builder in detergents, NTA sequesters Ca²⁺ and Mg²⁺ ions, preventing their interference with the cleaning action of surfactants.[1][4]

-

Water Treatment: It is used to control the concentration of metal ions in boiler water and in textile and paper processing.[11]

-

Metal Finishing: NTA is employed in metal plating and cleaning processes.[11]

-

Pulp and Paper Industry: It helps in preventing the precipitation of metal salts during pulp bleaching.[11]

Scientific and Research Applications

-

Complexometric Titrations: NTA is used as a titrant for the determination of metal ion concentrations in solution.[3]

-

His-tag Protein Purification: A derivative of NTA, nickel-NTA (Ni-NTA), is extensively used in molecular biology for the purification of recombinant proteins carrying a polyhistidine tag (His-tag).[3][6]

Experimental Workflow: His-tag Protein Purification using Ni-NTA Chromatography

The purification of His-tagged proteins is a fundamental technique in modern life sciences research. The workflow involves several critical steps that leverage the specific interaction between the His-tag and the immobilized nickel ions on the NTA resin.

Caption: Workflow for the purification of His-tagged proteins using Ni-NTA affinity chromatography.

Biodegradation of Nitrilotriacetic Acid

The environmental fate of NTA is a critical aspect of its widespread use. Unlike some other chelating agents, NTA is readily biodegradable under aerobic conditions by various microorganisms, such as Pseudomonas species.[12]

Caption: Simplified biodegradation pathway of NTA by Pseudomonas species.

Toxicological Profile of Nitrilotriacetic Acid

The toxicological properties of NTA have been extensively studied. It exhibits low acute toxicity. However, at very high doses, it has been shown to cause urinary tract tumors in rodents.[3][13] The mechanism is thought to be related to the chelation of essential metal ions, particularly zinc, in the urinary tract, leading to cytotoxicity and regenerative hyperplasia.[14] Human exposure to NTA from its various applications is generally considered to be very low, orders of magnitude below the levels that cause adverse effects in animal studies.[13]

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | >6400 mg/kg | [15] |

| Mouse | Oral | 3160 mg/kg | [16] |

| Dog | Oral | >5000 mg/kg | [15] |

| Monkey | Oral | 750 mg/kg | [15] |

Conclusion

Nitrilotriacetic acid stands as a testament to the enduring impact of chemical innovation. From its humble beginnings in a 19th-century laboratory to its indispensable role in modern industry and research, the story of NTA is one of continuous development and adaptation. For researchers and professionals in drug development, a thorough understanding of its history, properties, and applications is essential for harnessing its full potential in a safe and effective manner. The journey of NTA continues, with ongoing research exploring new applications and further refining our understanding of this versatile chelating agent.

References

- 1. Table 1, Properties of Nitrilotriacetic Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 7. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Nitrilotriacetic Acid (NTA) - Canada.ca [canada.ca]

- 8. Nitrilotriacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. scispace.com [scispace.com]

- 12. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrilotriacetic acid and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Nitrilotriacetic Acid and its Salts (IARC Summary & Evaluation, Volume 73, 1999) [inchem.org]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chelation mechanism of Trisodium Nitrilotriacetate with divalent metal ions

An In-depth Technical Guide on the Chelation Mechanism of Trisodium (B8492382) Nitrilotriacetate with Divalent Metal Ions

Introduction to Trisodium Nitrilotriacetate (NTA)

This compound (NTA), the trisodium salt of nitrilotriacetic acid, is a versatile aminopolycarboxylic acid chelating agent. A chelating agent is a substance whose molecules can form several bonds to a single metal ion.[1] NTA is a synthetic chelating agent that effectively binds to metal ions to form stable, water-soluble complexes. Its molecular structure, featuring three carboxylate groups and a central tertiary amine, enables it to act as a tetradentate ligand, meaning it can form four coordinate bonds with a metal ion.[2] This multi-dentate binding capability makes NTA a powerful chelator for various divalent and trivalent metal ions such as Ca²⁺, Cu²⁺, or Fe³⁺.[3]

Due to its high stability constants with many metal ions and its biodegradability, NTA finds wide application in various fields, including industrial cleaning, agriculture as a micronutrient carrier, and in boiler feedwater treatment to control scale formation.[2] In the context of research and drug development, NTA is utilized for its ability to control metal ion concentrations, which is crucial in biological systems where metal ions can play both essential and toxic roles.[3]

The Chelation Mechanism of NTA with Divalent Metal Ions

The chelation of a divalent metal ion by NTA is a classic example of coordination chemistry, where a central metal ion is enveloped by a ligand.[4] The fully ionized form of NTA, [N(CH₂CO₂⁻)₃], possesses four functional groups available for complexing with a metal ion: three carboxylate groups and one tertiary amine group.[2] The formation of multiple bonds between the NTA molecule and the metal ion results in a stable, ring-like structure known as a chelate.[2][5]

The interaction is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the NTA molecule acts as a Lewis base (electron pair donor). The nitrogen atom and the oxygen atoms of the carboxylate groups on the NTA molecule donate their lone pairs of electrons to the vacant orbitals of the divalent metal ion, forming coordinate covalent bonds.[6] This typically results in a 1:1 stoichiometry between the metal ion and the NTA molecule.

The stability of the resulting metal-NTA complex is influenced by several factors, most notably the pH of the solution. The carboxylate groups of NTA are subject to protonation at lower pH values, which competes with the binding of metal ions.[2] Therefore, the chelation efficiency of NTA is generally higher in neutral to alkaline conditions where the carboxylate groups are deprotonated and fully available for coordination.

Below is a diagram illustrating the chelation mechanism.

Caption: Chelation of a divalent metal ion (M²⁺) by NTA.

Quantitative Analysis of NTA-Metal Ion Interactions

The strength of the interaction between NTA and a divalent metal ion is quantified by the stability constant (K), also known as the formation constant.[5] A higher stability constant indicates a stronger bond and a more stable complex. These constants are typically expressed in their logarithmic form (log K). The stability of NTA complexes with divalent metal ions varies, with some of the weakest complexes formed with alkaline earth ions like Mg²⁺ and Ca²⁺.[2]

| Divalent Metal Ion | Log K (Stability Constant) |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.5 |

| Mn²⁺ | 7.4 |

| Fe²⁺ | 8.8 |

| Co²⁺ | 10.4 |

| Ni²⁺ | 11.5 |

| Cu²⁺ | 13.0 |

| Zn²⁺ | 10.7 |

| Cd²⁺ | 9.8 |

| Pb²⁺ | 11.4 |

Note: These are approximate values and can vary with experimental conditions such as temperature and ionic strength.[2][7]

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes associated with the chelation process provide further insight into the nature of the binding. These parameters can be determined using techniques like Isothermal Titration Calorimetry (ITC).[8][9] For many divalent metal ions, the formation of the NTA complex is an entropy-driven process.[10]

Key Experimental Methodologies for Studying Chelation

Several experimental techniques are employed to study the chelation of divalent metal ions by NTA and to determine the stability constants and thermodynamic parameters of the resulting complexes.

Potentiometric Titration

Potentiometric titration is a widely used method for determining stability constants.[11] This technique involves monitoring the change in pH of a solution containing the metal ion and NTA as a strong base (e.g., NaOH) is added.[12] The competition between the metal ion and protons for the NTA ligand allows for the calculation of the stability constant.[11]

Experimental Protocol Outline:

-

Solution Preparation: Prepare solutions of the metal salt, NTA, a standardized strong acid (e.g., HCl), and a standardized carbonate-free strong base (e.g., NaOH). A background electrolyte (e.g., KCl) is used to maintain a constant ionic strength.[13]

-

Calibration: Calibrate the pH electrode using standard buffer solutions.[14]

-

Titrations: Perform a series of titrations at a constant temperature:

-

Titrate the strong acid with the strong base.

-

Titrate a mixture of the strong acid and NTA with the strong base.

-

Titrate a mixture of the strong acid, NTA, and the metal salt with the strong base.[11]

-

-

Data Analysis: Plot the pH readings against the volume of base added for each titration. The resulting titration curves are then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of NTA and the stability constants of the metal-NTA complex.[15]

Below is a workflow diagram for determining stability constants using potentiometric titration.

Caption: Workflow for potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study chelation when the formation of the metal-NTA complex results in a change in the absorbance spectrum.[16][17] This method is particularly useful for transition metal ions whose complexes are often colored.[18]

Experimental Protocol Outline:

-

Wavelength Scan: Record the UV-Vis absorption spectra of the metal ion solution, the NTA solution, and a mixture of the two to identify the wavelength of maximum absorbance (λ_max) for the complex.[1]

-

Method of Continuous Variation (Job's Plot): Prepare a series of solutions with varying mole fractions of the metal ion and NTA, while keeping the total molar concentration constant.[18]

-

Absorbance Measurement: Measure the absorbance of each solution at the λ_max of the complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. The stability constant can be calculated from the absorbance data.[18]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and NTA.[9][19] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

Experimental Protocol Outline:

-

Sample Preparation: Prepare a solution of the divalent metal ion in a suitable buffer and a solution of NTA in the same buffer. Degas both solutions to prevent bubble formation.

-

Instrument Setup: Load the metal ion solution into the sample cell of the calorimeter and the NTA solution into the injection syringe.[19]

-

Titration: Inject small aliquots of the NTA solution into the sample cell at a constant temperature. The instrument measures the heat change associated with each injection.[19]

-

Data Analysis: The raw data, a series of heat spikes, is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (K, n, ΔH, and ΔS).[9][20]

Relevance in Research and Drug Development

The chelation properties of NTA are of significant interest in biomedical research and drug development, particularly in the context of metal ion homeostasis and toxicology.

Metal Detoxification: NTA has been investigated for its ability to mobilize and promote the excretion of toxic heavy metals from the body.[3] For instance, it has been shown to be effective in removing nickel from various organs in animal studies and to facilitate the excretion of manganese by forming stable, diffusible complexes.[3] This application is critical in the development of chelation therapies for heavy metal poisoning.

Modulation of Metal-Dependent Biological Processes: Divalent metal ions are essential cofactors for numerous enzymes and proteins. By chelating these metal ions, NTA can modulate the activity of these biomolecules. This property can be exploited in research to study the role of metal ions in biological pathways and as a potential therapeutic strategy to inhibit metalloenzymes that are overactive in disease states.

The diagram below illustrates the role of NTA in mitigating heavy metal toxicity.

Caption: NTA's role in mitigating heavy metal toxicity.

Conclusion

This compound is a potent chelating agent that forms stable complexes with a wide range of divalent metal ions. The mechanism of chelation, driven by the coordination of the metal ion by the three carboxylate groups and the tertiary amine of NTA, can be quantitatively described by stability constants and thermodynamic parameters. These properties are elucidated through various experimental techniques, including potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry. The ability of NTA to sequester divalent metal ions underpins its applications in diverse scientific and industrial fields, including its significant potential in drug development for metal detoxification and the modulation of metal-dependent biological pathways. A thorough understanding of its chelation chemistry is therefore essential for researchers and scientists working in these areas.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. iupac.org [iupac.org]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 10. Chelation of divalent cations by ATP, studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 12. d-nb.info [d-nb.info]

- 13. cost-nectar.eu [cost-nectar.eu]

- 14. elar.urfu.ru [elar.urfu.ru]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. scribd.com [scribd.com]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Thermodynamic Stability Constants of NTA-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of nitrilotriacetic acid (NTA) with various metal ions. It includes critically evaluated stability constants, detailed experimental protocols for their determination, and visualizations of the underlying chemical and procedural concepts.

Introduction to NTA and its Metal Complexes

Nitrilotriacetic acid (NTA), a tripodal tetradentate aminopolycarboxylic acid with the formula N(CH₂CO₂H)₃, is a well-known chelating agent. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it significant in various industrial, environmental, and biological applications. The conjugate base, nitrilotriacetate (NTA³⁻), coordinates with metal ions through its three carboxylate groups and the central nitrogen atom, forming highly stable chelate rings. Understanding the thermodynamic stability of these complexes is crucial for applications ranging from water treatment and metal ion buffering to drug delivery and biological system modeling.

The formation of a 1:1 metal-NTA complex can be represented by the following equilibrium:

Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³

The stability of this complex is quantified by the equilibrium constant (K), often expressed in its logarithmic form (log K).

Thermodynamic Stability Constants of NTA-Metal Complexes

The following tables summarize the critically evaluated thermodynamic stability constants (log K), and, where available, the enthalpy (ΔH) and entropy (ΔS) of formation for various metal-NTA complexes. The data are primarily sourced from the IUPAC critical survey by G. Anderegg (1982), a foundational reference in this field.

Table 1: Stability Constants (log K) of 1:1 NTA-Metal Complexes

| Metal Ion | log K (at 20-25 °C, I ≈ 0.1 M) |

| Mg²⁺ | 5.41 |

| Ca²⁺ | 6.41 |

| Sr²⁺ | 4.98 |

| Ba²⁺ | 4.82 |

| Mn²⁺ | 7.44 |

| Fe²⁺ | 8.83 |

| Co²⁺ | 10.38 |

| Ni²⁺ | 11.54 |

| Cu²⁺ | 12.96 |

| Zn²⁺ | 10.67 |

| Cd²⁺ | 9.54 |

| Hg²⁺ | 14.6 |

| Pb²⁺ | 11.39 |

| Al³⁺ | 11.3 |

| Fe³⁺ | 15.9 |

| La³⁺ | 10.47 |

| Ce³⁺ | 10.8 |

| Pr³⁺ | 11.07 |

| Nd³⁺ | 11.25 |

| Sm³⁺ | 11.5 |

| Eu³⁺ | 11.58 |

| Gd³⁺ | 11.7 |

| Tb³⁺ | 11.8 |

| Dy³⁺ | 12.0 |

| Ho³⁺ | 12.2 |

| Er³⁺ | 12.3 |

| Tm³⁺ | 12.4 |

| Yb³⁺ | 12.5 |

| Lu³⁺ | 12.5 |

| Y³⁺ | 11.41 |

Table 2: Thermodynamic Parameters for the Formation of 1:1 NTA-Metal Complexes

| Metal Ion | log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Mg²⁺ | 5.41 | 16.3 | 159 |

| Ca²⁺ | 6.41 | -11.3 | 88 |

| Mn²⁺ | 7.44 | -4.2 | 126 |

| Co²⁺ | 10.38 | -13.4 | 155 |

| Ni²⁺ | 11.54 | -21.3 | 151 |

| Cu²⁺ | 12.96 | -33.1 | 138 |

| Zn²⁺ | 10.67 | -18.0 | 142 |

| Cd²⁺ | 9.54 | -23.0 | 105 |

| Pb²⁺ | 11.39 | -38.5 | 92 |

Note: Thermodynamic data can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a meticulous process requiring precise experimental control. The following sections detail the methodologies for three common techniques used to study NTA-metal complexation.

Potentiometric Titration

Principle: Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and NTA upon the addition of a standard solution of a strong base. The competition between the metal ion and protons for the NTA ligand allows for the calculation of the stability constant.

Materials and Equipment:

-

High-precision pH meter with a glass electrode

-

Constant temperature water bath or jacketed titration vessel

-

Calibrated burette

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)

-

Nitrilotriacetic acid (analytical grade)

-

Metal salt of interest (e.g., nitrate (B79036) or perchlorate (B79767) salt)

-

Inert background electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

-

Solution Preparation:

-

Prepare a solution of NTA of known concentration.

-

Prepare a solution of the metal salt of known concentration.

-

Prepare a solution of the background electrolyte at a concentration sufficient to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).

-

-

Titration of NTA (Protonation Constants):

-

In a thermostated vessel, pipette a known volume of the NTA solution and the background electrolyte.

-

Add a known amount of standardized strong acid to protonate the NTA fully.

-

Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

-

This titration allows for the determination of the protonation constants of NTA.

-

-

Titration of NTA-Metal Complex:

-

In the same manner, prepare a solution containing known volumes of the NTA solution, the metal salt solution, and the background electrolyte.

-

Again, add a known amount of standardized strong acid.

-

Titrate with the standardized strong base, recording the pH at regular intervals.

-

-

Data Analysis:

-

The titration data (volume of base added vs. pH) for both the ligand-only and the metal-ligand systems are analyzed using specialized computer programs (e.g., HYPERQUAD, SCOGS).

-

These programs perform non-linear least-squares refinement to fit the experimental data to a chemical model that includes the protonation constants of NTA and the stability constants of the metal-NTA complexes.

-

Isothermal Titration Calorimetry (ITC)

Principle: Isothermal titration calorimetry directly measures the heat released or absorbed during the binding interaction between a metal ion and NTA. This allows for the simultaneous determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) can then be calculated.

Materials and Equipment:

-

Isothermal titration calorimeter

-

Solutions of the metal salt and NTA prepared in the same buffer to minimize heats of dilution. The buffer should be chosen to have a low ionization enthalpy to reduce heat changes due to proton exchange.

-

Degassing apparatus

Procedure:

-

Sample Preparation:

-

Prepare a solution of the metal salt in a suitable buffer.

-

Prepare a solution of NTA in the exact same buffer. The concentration of the NTA solution in the syringe should typically be 10-20 times higher than the metal salt concentration in the sample cell.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the desired experimental temperature for the calorimeter.

-

Load the metal salt solution into the sample cell and the NTA solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the NTA solution into the sample cell while stirring.

-

The instrument measures the heat change associated with each injection.

-

-

Control Experiment:

-

To account for the heat of dilution, perform a control titration by injecting the NTA solution into the buffer alone (without the metal salt).

-

-

Data Analysis:

-

The raw data, a series of heat-release or absorption peaks, is integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of NTA to metal ion.

-

The resulting binding isotherm is fitted to a suitable binding model using the instrument's software to extract the thermodynamic parameters (K, ΔH, and n).

-

UV-Vis Spectrophotometry

Principle: This method is applicable when the formation of the NTA-metal complex results in a significant change in the ultraviolet or visible absorption spectrum compared to the free metal ion and NTA. By measuring the absorbance at a specific wavelength where the complex absorbs strongly, the equilibrium concentrations of the species can be determined, allowing for the calculation of the stability constant.

Materials and Equipment:

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Matched quartz cuvettes

-

Solutions of the metal salt and NTA of known concentrations

-

Buffer solution to control the pH

Procedure:

-

Spectral Scans:

-

Record the absorption spectra of the metal salt solution, the NTA solution, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of NTA (or vice versa) at a constant pH and temperature.

-

Identify a wavelength where the metal-NTA complex shows significant absorbance, while the free metal and NTA have minimal absorbance.

-

-

Job's Method of Continuous Variation (for Stoichiometry):

-

Prepare a series of solutions where the total molar concentration of metal and NTA is constant, but their mole fractions are varied (e.g., from 0 to 1).

-

Measure the absorbance of each solution at the chosen wavelength.

-

Plot the absorbance versus the mole fraction of the metal. The maximum absorbance will correspond to the stoichiometry of the complex.

-

-

Mole-Ratio Method (for Stability Constant):

-

Prepare a series of solutions with a constant concentration of the metal ion and increasing concentrations of NTA.

-

Measure the absorbance of each solution at the chosen wavelength.

-

The absorbance will increase until the metal ion is fully complexed, at which point the absorbance will plateau.

-

-

Data Analysis:

-

The data from the mole-ratio method can be used to calculate the equilibrium concentrations of the free metal, free ligand, and the complex.

-

The stability constant (K) is then calculated using the law of mass action. Various graphical or computational methods can be employed to analyze the data and obtain a reliable value for K.

-

Visualizations

Chemical Equilibrium of NTA Chelation

Caption: Chemical equilibrium of a metal ion and NTA forming a chelate complex.

General Experimental Workflow for Stability Constant Determination

Caption: Generalized workflow for the experimental determination of stability constants.

The Unseen Architect: A Technical Guide to the Solution Chemistry and Speciation of Trisodium Nitrilotriacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) nitrilotriacetate (NTA), a powerful chelating agent, plays a critical role in a multitude of scientific and industrial applications, including pharmaceuticals.[1][2] Its ability to form stable, water-soluble complexes with a wide array of metal ions makes it an invaluable tool for controlling metal ion activity, preventing precipitation, and enhancing the stability of formulations.[3][4] This in-depth technical guide delves into the core principles of NTA's solution chemistry and speciation, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule. We will explore the intricate interplay of pH, metal ion concentration, and other solution parameters that govern the speciation of NTA and its metal complexes, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical Properties of Trisodium Nitrilotriacetate